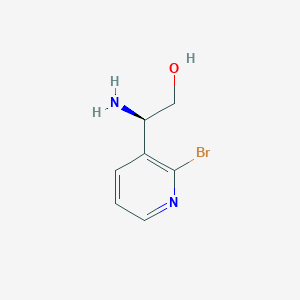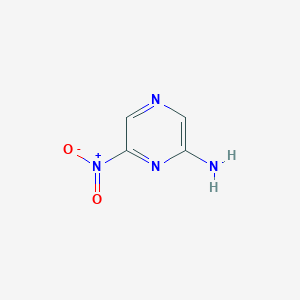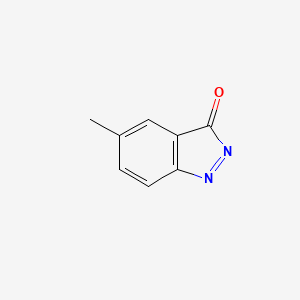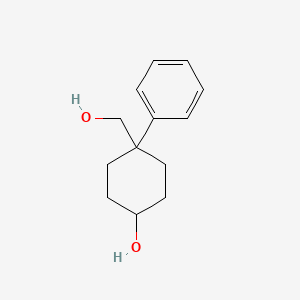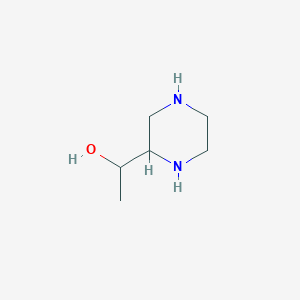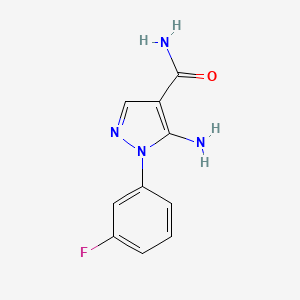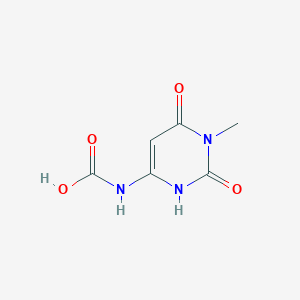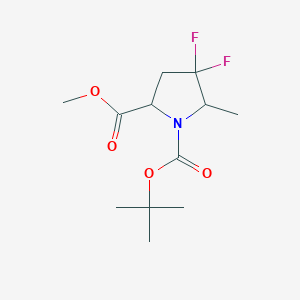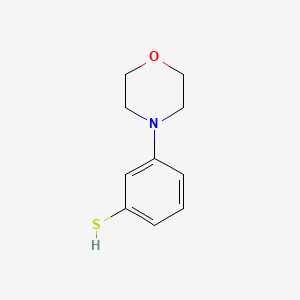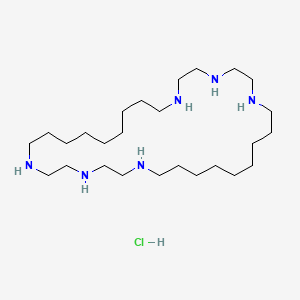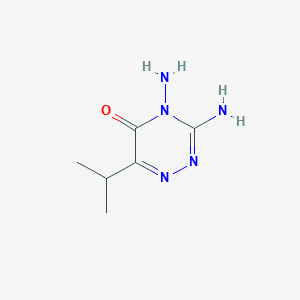![molecular formula C24H18N2O2 B15245581 [3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)- CAS No. 62252-62-4](/img/structure/B15245581.png)
[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one is a complex organic compound that features both indole and indolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Formation of the Indolinone Moiety: This can be achieved through cyclization reactions involving suitable precursors.
Coupling of Indole and Indolinone: The final step involves coupling the indole and indolinone moieties under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the indolinone moiety.
Substitution: Electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Compounds with indole and indolinone structures are often investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for compounds like 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Indolinone Derivatives: Compounds like sunitinib and indomethacin.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-3-(2-oxo-2-phenylethyl)indolin-2-one lies in its combined indole and indolinone structures, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
62252-62-4 |
|---|---|
Fórmula molecular |
C24H18N2O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C24H18N2O2/c27-22(16-8-2-1-3-9-16)14-24(18-11-5-7-13-21(18)26-23(24)28)19-15-25-20-12-6-4-10-17(19)20/h1-13,15,25H,14H2,(H,26,28) |
Clave InChI |
ULGNJKBSAKAHBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)

